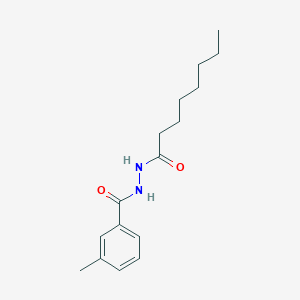
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide, also known as DPA, is a chemical compound with the molecular formula C14H21NO. It is a white crystalline powder with a melting point of 72-73 °C and a boiling point of 310 °C. DPA is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. In recent years, DPA has gained attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer growth. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to modulate the immune response, further contributing to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. In addition, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to induce apoptosis in cancer cells, while sparing normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide is also stable under a wide range of conditions, making it suitable for various experimental setups. However, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has some limitations as well. It has a low solubility in water, which can make it difficult to work with in aqueous systems. In addition, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide can be toxic in high concentrations, requiring proper handling and disposal.
Orientations Futures
There are several future directions for research on N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide. One potential application is in the development of new cancer therapies. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is in the development of anti-inflammatory drugs. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide may have applications in the field of virology. It has been shown to inhibit the replication of certain viruses, and further research is needed to determine its potential as an antiviral agent.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-6-8-11(10(9)2)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUIRQSZLUOHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842552.png)
![N'-[(3,5-dinitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842559.png)
![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3842561.png)
![N'-[(2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842567.png)

![2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842577.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3842580.png)
![N-{2-[2-(2,2-diphenylethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B3842583.png)
![3-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842591.png)


![4-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3842617.png)
![butyl 8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B3842624.png)
![N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842630.png)